4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid
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Overview
Description
The compound “4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid” is a heterocyclic compound . It is a part of a class of compounds known as non-steroidal biologically active heterocyclic compounds . These compounds have been tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action .
Synthesis Analysis
The synthesis of these compounds starts from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic techniques such as IR, HNMR, and GCMS .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and characterized using various techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction. It is noted for its stable crystal structure formed by intermolecular hydrogen bonds (Aydin et al., 2010).
Formation of New Heterocycles
- 4-((4-chlorobenzoyl)oxy) benzoic acid, closely related to the compound , has been utilized to synthesize new thiazole heterocycles. These heterocycles have potential applications in antimicrobial, anti-inflammatory, and analgesic activities (Mays Neamah M & Ibtissam K Jassim, 2022).
Photovoltaic and Dye-Sensitized Solar Cells Applications
- Compounds similar in structure have been investigated for their application in dye-sensitized solar cells, demonstrating the importance of molecular structure on photovoltaic parameters and cell stability (Yang et al., 2016).
Corrosion Inhibition in Oil-Wells
- Derivatives of similar compounds have shown effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. This highlights their potential in industrial applications, particularly in the oil and gas sector (Yadav et al., 2015).
Molecular Docking and Pharmacological Studies
- The compound's derivatives are also subject to molecular docking studies to determine their interaction with different proteins. This research is crucial for understanding the compound's potential in pharmacological applications (Viji et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid is human dihydroorotate dehydrogenase (hDHODH) . hDHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .
Mode of Action
The compound acts as a potent inhibitor of hDHODH . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of dihydroorotate to orotate, a crucial step in pyrimidine biosynthesis .
Biochemical Pathways
By inhibiting hDHODH, the compound disrupts the de novo pyrimidine synthesis pathway . This leads to a decrease in the cellular levels of pyrimidines, affecting DNA and RNA synthesis and, consequently, cell proliferation .
Result of Action
The inhibition of hDHODH and the subsequent disruption of pyrimidine synthesis can lead to antineoplastic and antiviral effects . The compound exhibits broad-spectrum antiviral activity against various RNA viruses, including influenza A, Zika, Ebola, and SARS-CoV-2 viruses . It also shows antineoplastic activity, likely due to its ability to inhibit cell proliferation .
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S/c17-13-4-2-1-3-12(13)14-9-21-15(18-14)10-5-7-11(8-6-10)16(19)20/h1-9H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOECNFWZJQETQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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